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Compound of Interest

Compound Name: 4-Methyl-1-pentyne

Cat. No.: B1581292 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 4-Methyl-1-pentyne
(Isobutylacetylene), a terminal alkyne with the chemical formula C₆H₁₀. The document is

intended for researchers, scientists, and professionals in drug development, offering a

comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Molecular Structure
4-Methyl-1-pentyne is a colorless liquid with a molecular weight of 82.14 g/mol .[1][2] Its

structure consists of a five-carbon chain with a methyl group at the fourth carbon and a terminal

triple bond between the first and second carbons.

IUPAC Name: 4-methylpent-1-yne[3] CAS Number: 7154-75-8[1][3] Molecular Formula:

C₆H₁₀[1][3]

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 4-Methyl-1-pentyne in a

structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 4-Methyl-1-pentyne, both ¹H and ¹³C NMR provide distinct signals

corresponding to the unique chemical environments of the nuclei.
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Table 1: ¹H NMR Spectroscopic Data for 4-Methyl-1-pentyne

Protons (Position)
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

H-1 (≡C-H) ~1.8 - 2.1 Triplet ~2.6

H-3 (-CH₂-) ~2.0 Doublet of Triplets ~6.8, ~2.6

H-4 (-CH-) ~1.8 Nonet (Multiplet) ~6.8

H-5 (-CH₃)₂ ~1.0 Doublet ~6.8

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Data is compiled from typical values for

terminal alkynes and available spectral data. Specific shifts from one source indicate values

around 2.080, 1.959, 1.825, and 0.990 ppm.[4]

Table 2: ¹³C NMR Spectroscopic Data for 4-Methyl-1-pentyne

Carbon (Position) Chemical Shift (δ) in ppm

C-1 (≡C-H) ~68.0

C-2 (-C≡) ~84.0

C-3 (-CH₂-) ~28.5

C-4 (-CH-) ~27.5

C-5 (-(CH₃)₂) ~22.0

Solvent: CDCl₃. Chemical shifts are typical for terminal alkynes and their alkyl chains. The sp-

hybridized carbons of terminal alkynes typically resonate with the ≡C-H carbon appearing

around 65–85 ppm and the internal alkyne carbon (≡C-R) in the range of 70–100 ppm.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Methyl-1-pentyne is characterized by the distinct vibrations of its terminal alkyne group.
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Table 3: Key IR Absorption Bands for 4-Methyl-1-pentyne

Functional Group Vibration Mode
Absorption Range
(cm⁻¹)

Intensity

≡C-H Stretch 3330 - 3270 Strong, Narrow

-C≡C- Stretch 2260 - 2100 Weak to Medium

≡C-H Bend 700 - 610 Strong, Broad

C-H (sp³) Stretch 3000 - 2850 Strong

C-H (sp³) Bend 1470 - 1365 Medium

These are characteristic absorption regions for terminal alkynes.[6][7] The C≡C stretch is often

weak due to the low change in dipole moment during the vibration.[8][9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and structural features. The

electron ionization (EI) mass spectrum of 4-Methyl-1-pentyne shows several characteristic

fragments.

Table 4: Major Fragments in the Mass Spectrum of 4-Methyl-1-pentyne

m/z Proposed Fragment Ion Relative Intensity

82 [C₆H₁₀]⁺˙ (Molecular Ion) Medium

81 [C₆H₉]⁺ High

67 [C₅H₇]⁺ High

41 [C₃H₅]⁺ (Allyl Cation) Base Peak (100%)

39 [C₃H₃]⁺ High
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Data is based on typical fragmentation patterns for terminal alkynes and available database

information from sources like the NIST WebBook.[1] The loss of a hydrogen atom from the

molecular ion (M-1) is a common feature for terminal alkynes.[10]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument-specific parameters may vary and should be optimized accordingly.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-20 mg of 4-Methyl-1-pentyne for ¹H NMR (20-50

mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent

(e.g., Chloroform-d, CDCl₃) in a clean vial.[11][12]

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR

tube to a height of about 4-5 cm.[11][12] Ensure no solid particles are present by filtering

through a small plug of glass wool if necessary.[12]

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in

the magnet.

Data Acquisition:

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[11]

Shimming: The magnetic field homogeneity is optimized to improve signal resolution and

obtain sharp peaks.[11]

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[11]

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse

sequence, acquisition time, relaxation delay) and acquire the spectrum.

Data Processing: Process the raw data by applying Fourier transform, phase correction, and

baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an

internal standard like Tetramethylsilane (TMS).
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IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Place one to two drops of neat 4-Methyl-1-pentyne onto the surface of a salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top, gently pressing to create a thin capillary film of the liquid

between the plates.

Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR

spectrometer.

Data Acquisition:

Background Scan: Run a background spectrum of the empty spectrometer to account for

atmospheric CO₂ and H₂O absorptions.

Sample Scan: Acquire the spectrum of the sample. The instrument typically co-adds

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum. Identify

and label the significant peaks.

Mass Spectrometry (Electron Ionization - EI) Protocol
Sample Introduction: Introduce a small amount of the volatile 4-Methyl-1-pentyne into the

mass spectrometer, typically via a gas chromatography (GC) column or a direct insertion

probe. The system is maintained under a high vacuum.[13]

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the removal of an electron, forming a positively

charged molecular ion (radical cation, M⁺˙).[13]

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, characteristic charged ions and neutral radicals.
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Mass Analysis: The positively charged ions are accelerated out of the ion source and into the

mass analyzer. A magnetic field deflects the ions based on their mass-to-charge (m/z) ratio;

lighter ions are deflected more than heavier ones.[13]

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of

relative ion abundance versus m/z. The most intense peak is designated as the base peak

with 100% relative abundance.[13]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methyl-1-pentyne.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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